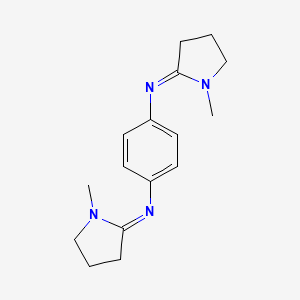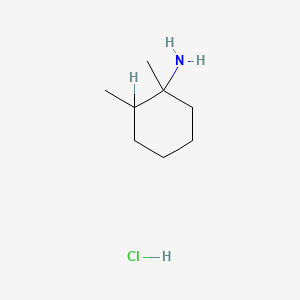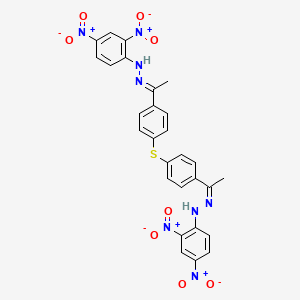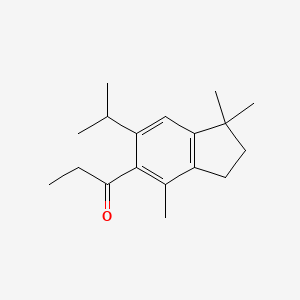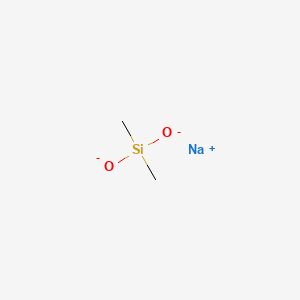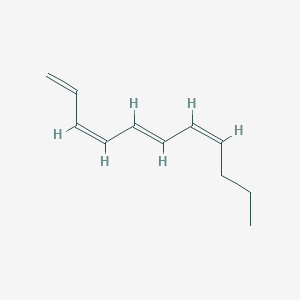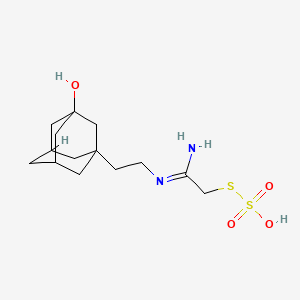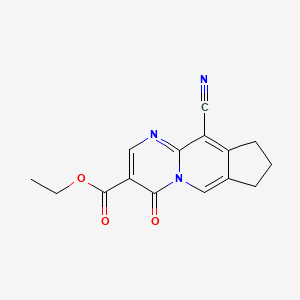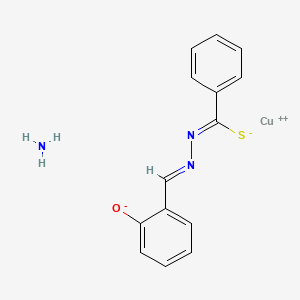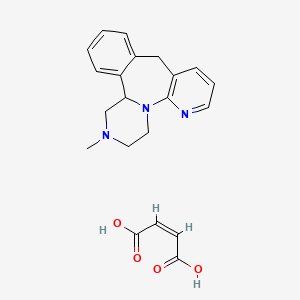
Mirtazapine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mirtazapine maleate is a compound primarily used as an antidepressant. It belongs to the class of tetracyclic piperazino-azepine antidepressants and is known for its efficacy in treating major depressive disorder. This compound is also used off-label for conditions such as insomnia, anxiety, and to increase appetite .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mirtazapine maleate can be synthesized through various methods. One common approach involves the reaction of 1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)benzazepine with maleic acid. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as solvent-free phase inversion temperature methods and the use of lipid nanocapsules for targeted drug delivery have been explored to enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions
Mirtazapine maleate undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of different derivatives
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include hydroxylated and demethylated metabolites, which are often conjugated with glucuronic acid to enhance their solubility and excretion from the body .
Applications De Recherche Scientifique
Mirtazapine maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactions of tetracyclic antidepressants.
Biology: It is used to investigate the effects of antidepressants on neurotransmitter systems and receptor binding.
Medicine: It is extensively studied for its therapeutic effects in treating major depressive disorder, anxiety, insomnia, and other psychiatric conditions.
Industry: It is used in the development of novel drug delivery systems, such as lipid nanocapsules and mucoadhesive gels, to enhance its bioavailability and therapeutic efficacy .
Mécanisme D'action
The mechanism of action of mirtazapine maleate involves its effects on central adrenergic and serotonergic activity. It acts as an antagonist or inverse agonist of the α2-adrenergic receptors, serotonin 5-HT2 and 5-HT3 receptors, and the histamine H1 receptor. Unlike many other antidepressants, it does not inhibit the reuptake of serotonin, norepinephrine, or dopamine, nor does it inhibit monoamine oxidase .
Comparaison Avec Des Composés Similaires
Mirtazapine maleate is often compared with other antidepressants such as:
Vortioxetine: A serotonin modulator and stimulator that affects multiple serotonin receptors.
Cariprazine: An atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.
Selective Serotonin Reuptake Inhibitors (SSRIs): Such as fluoxetine and sertraline, which primarily inhibit the reuptake of serotonin .
This compound is unique due to its combined noradrenergic and specific serotonergic activity, which contributes to its efficacy in treating depression and anxiety with fewer sexual side effects compared to SSRIs .
Propriétés
Numéro CAS |
85650-53-9 |
|---|---|
Formule moléculaire |
C21H23N3O4 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C17H19N3.C4H4O4/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;5-3(6)1-2-4(7)8/h2-8,16H,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
RPUBHMMISKEXSR-BTJKTKAUSA-N |
SMILES isomérique |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


